molecular formula C14H14BrCl2N B1447919 [(4-Bromophenyl)(4-chlorophenyl)methyl](methyl)amine hydrochloride CAS No. 1376374-13-8

[(4-Bromophenyl)(4-chlorophenyl)methyl](methyl)amine hydrochloride

Cat. No.: B1447919
CAS No.: 1376374-13-8
M. Wt: 347.1 g/mol
InChI Key: NHGLIDKWBFROHW-UHFFFAOYSA-N
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Description

[(4-Bromophenyl)(4-chlorophenyl)methyl](methyl)amine hydrochloride is a useful research compound. Its molecular formula is C14H14BrCl2N and its molecular weight is 347.1 g/mol. The purity is usually 95%.
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Biological Activity

(4-Bromophenyl)(4-chlorophenyl)methylamine hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of bromine and chlorine substituents on phenyl rings, which may influence its biological activity through various interactions with biological targets. The molecular formula is C15_{15}H15_{15}BrClN·HCl, indicating the presence of halogen atoms that can enhance lipophilicity and alter pharmacokinetic properties.

Biological Activities

The biological activities of (4-Bromophenyl)(4-chlorophenyl)methylamine hydrochloride can be summarized as follows:

  • Antimicrobial Activity : Research indicates that derivatives of similar structures have shown promising antimicrobial effects against various pathogens. For instance, compounds with similar phenyl substitutions have been documented to exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : Some studies suggest that compounds with structural similarities may possess anticancer activity. For example, phenyl-substituted amines have been investigated for their ability to inhibit tumor cell proliferation in vitro and in vivo . The specific mechanisms often involve the induction of apoptosis and modulation of cell cycle progression.
  • Neuropharmacological Effects : Compounds with similar amine structures have been explored for their neuroactive properties, potentially impacting neurotransmitter systems. For instance, they may act as inhibitors or modulators of neurotransmitter reuptake, which could be beneficial in treating conditions such as depression or anxiety .

The mechanisms through which (4-Bromophenyl)(4-chlorophenyl)methylamine hydrochloride exerts its biological effects are still under investigation. Some proposed mechanisms include:

  • Receptor Interaction : The compound may interact with specific receptors in the central nervous system (CNS), influencing neurotransmitter release and synaptic plasticity.
  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways critical for cell survival, particularly in cancer cells.
  • Oxidative Stress Modulation : The compound could potentially modulate oxidative stress responses in cells, providing a protective effect against cellular damage.

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Antimicrobial Study : A study published in 2021 evaluated a series of phenyl-substituted amines for their antimicrobial efficacy. The results showed that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .
  • Cancer Research : In a 2022 study, researchers investigated the anticancer potential of phenylamine derivatives. The findings indicated that these compounds could induce apoptosis in breast cancer cell lines through caspase activation pathways .
  • Neuropharmacology : A 2020 study explored the effects of structurally similar compounds on anxiety-like behaviors in rodent models. The results suggested that these compounds could reduce anxiety symptoms by modulating serotonergic pathways .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition against bacteria
AnticancerInduction of apoptosis in cancer cells
NeuropharmacologicalReduction in anxiety-like behaviors

Properties

IUPAC Name

1-(4-bromophenyl)-1-(4-chlorophenyl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClN.ClH/c1-17-14(10-2-6-12(15)7-3-10)11-4-8-13(16)9-5-11;/h2-9,14,17H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGLIDKWBFROHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.